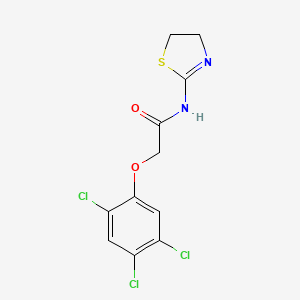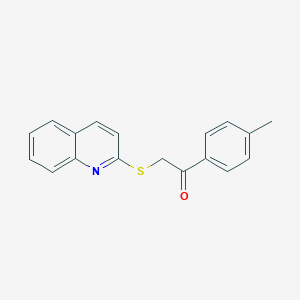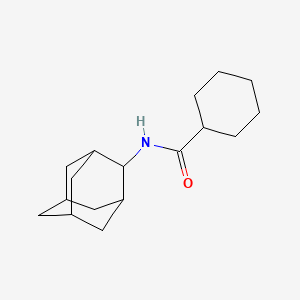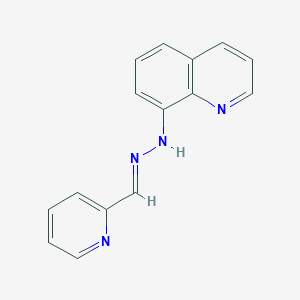![molecular formula C19H23N3O3 B5767476 N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide, also known as ANE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.41 g/mol.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides. This compound has also been studied for its potential applications in material science as a building block for the synthesis of new materials.
Wirkmechanismus
The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound inhibits the aggregation of amyloid beta peptides by binding to the N-terminus of the peptide and preventing its interaction with other peptides.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. This compound has been shown to be metabolized by the liver and excreted through the urine. This compound has been shown to have a half-life of approximately 4 hours in rats. This compound has been shown to have low affinity for human serum albumin and does not bind to plasma proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has several advantages for lab experiments. This compound is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. This compound has been shown to exhibit low toxicity in vitro and in vivo studies. However, this compound has some limitations for lab experiments. This compound is not water-soluble and requires the use of organic solvents for its preparation. This compound has a low melting point and can decompose at high temperatures.
Zukünftige Richtungen
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has several potential future directions for research. This compound can be further studied for its potential applications in cancer research and drug discovery. This compound can be modified to improve its solubility and stability in aqueous solutions. This compound can be studied for its potential applications in material science as a building block for the synthesis of new materials. This compound can also be studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide involves the reaction of 1-adamantanecarbohydrazide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting yellow crystalline solid is purified through recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12(16-2-4-17(5-3-16)22(24)25)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEUHIPSRPBLIW-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)



![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
